2-Oxoquazepam

Description

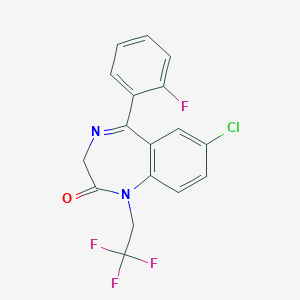

2-Oxoquazepam (7-chloro-1-(2,2,2-trifluoroethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a primary active metabolite of the benzodiazepine drug quazepam, which is clinically used for insomnia treatment . It is formed via oxidative desulfurization of quazepam in alkaline conditions or hepatic metabolism . Pharmacokinetically, this compound exhibits an elimination half-life of ~40 hours in humans, comparable to its parent compound (39 hours) but shorter than its downstream metabolite, N-desalkyl-2-oxoquazepam (69 hours) .

Properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSXBSRGIRSXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197932 | |

| Record name | 2-Oxoquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49606-44-2 | |

| Record name | 2-Oxoquazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49606-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoquazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoquazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOQUAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Kinetics

The conversion of quazepam to this compound proceeds through a two-step mechanism. Initially, hydroxide ions () perform a nucleophilic addition at the electron-deficient C2 position of QZ, leading to the formation of an intermediate tetrahedral structure. This intermediate subsequently undergoes deprotonation and rearrangement to yield OQZ as the final product. Time-dependent ultraviolet-visible (UV-Vis) spectral analysis has confirmed the transient existence of this intermediate, followed by the gradual accumulation of OQZ.

Kinetic studies using reversed-phase high-performance liquid chromatography (HPLC) reveal pseudo-first-order behavior under controlled alkaline conditions. The reaction rate is highly dependent on pH, with optimal conversion observed in strongly basic media (pH > 12).

Experimental Conditions and Optimization

Key parameters influencing the reaction include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| pH | 12–14 | Higher pH accelerates reaction but risks over-degradation |

| Temperature | 25–40°C | Elevated temperatures reduce reaction time |

| Solvent System | Aqueous NaOH/MeOH mixtures | Methanol enhances solubility of QZ |

| Reaction Time | 4–8 hours | Prolonged durations favor complete conversion |

The use of methanol as a co-solvent improves the solubility of quazepam, which is otherwise sparingly soluble in water. Post-reaction workup typically involves neutralization, extraction with dichloromethane, and purification via recrystallization.

Analytical Characterization of this compound

Chromatographic Profiling

HPLC remains the gold standard for monitoring the conversion of quazepam to OQZ. A representative chromatographic protocol includes:

-

Column : C18 reverse-phase column (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile/water (55:45 v/v) with 0.1% trifluoroacetic acid

-

Flow Rate : 1.0 mL/min

-

Detection : UV absorbance at 254 nm

Under these conditions, OQZ elutes at ~8.2 minutes, distinct from quazepam (~12.5 minutes) and other degradation products.

Spectroscopic Validation

UV-Vis spectroscopy corroborates structural changes during the reaction. Quazepam exhibits a λ<sub>max</sub> at 310 nm, which shifts to 290 nm upon conversion to OQZ due to the loss of the thione group and formation of a ketone. Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with characteristic signals for the trifluoroethyl group ( 4.21 ppm, quartet) and the fluorophenyl moiety ( 7.35–7.60 ppm, multiplet).

By-Product Formation and Mitigation Strategies

While OQZ is the major product, alkaline hydrolysis generates up to 10 minor by-products, including ring-opened derivatives and dimeric species. These impurities arise from competitive reactions such as:

-

Hydrolysis of the amide bond in the benzodiazepine ring.

-

Oxidation of the thione group to sulfoxide or sulfone derivatives.

Strategies to minimize by-products :

-

Maintaining reaction temperatures below 40°C to prevent thermal degradation.

-

Using freshly prepared alkaline solutions to avoid carbonate contamination.

-

Implementing gradient elution in HPLC purification to isolate OQZ from impurities.

Comparative Analysis with Related Benzodiazepine Transformations

The alkaline degradation pathway of quazepam shares similarities with other 1,4-benzodiazepines, such as diazepam and oxazepam. However, the presence of the trifluoroethyl group in quazepam introduces steric and electronic effects that modulate reactivity:

| Feature | Quazepam → OQZ | Diazepam → Temazepam |

|---|---|---|

| Reactive Site | C2 thione | C3 carbonyl |

| Nucleophile | Hydroxide ion | Water (via acid catalysis) |

| Primary Product | This compound | 3-Hydroxydiazepam (temazepam) |

This comparison underscores the unique reactivity profile of quazepam, which favors C2-specific transformations under alkaline conditions.

Industrial and Pharmacological Implications

The preparation of this compound is critical for:

-

Drug quality control : OQZ serves as a marker for quazepam stability in pharmaceutical formulations.

-

Metabolite studies : OQZ is a major active metabolite contributing to quazepam’s anxiolytic effects.

Future research should explore enzymatic or catalytic methods to enhance the selectivity and sustainability of OQZ synthesis. Additionally, computational modeling of the reaction mechanism could provide insights into transition-state stabilization and guide the design of novel benzodiazepine analogs.

Chemical Reactions Analysis

2-Oxoquazepam undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-hydroxy-2-oxoquazepam.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The benzodiazepine ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.

Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include 3-hydroxy-2-oxoquazepam and N-desalkyl-2-oxoquazepam .

Scientific Research Applications

2-Oxoquazepam has several scientific research applications:

Chemistry: It is used as a reference compound in the study of benzodiazepine metabolism and pharmacokinetics.

Biology: The compound is studied for its interaction with GABA_A receptors in the central nervous system.

Medicine: This compound is investigated for its potential therapeutic effects in treating anxiety and insomnia.

Mechanism of Action

2-Oxoquazepam exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) on GABA_A receptors . These receptors are ionotropic chloride channels that produce inhibitory postsynaptic potentials. Upon activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions, leading to hyperpolarization and stabilization of the neuronal membrane . This mechanism results in the sedative and anxiolytic effects observed with this compound.

Comparison with Similar Compounds

Key Pharmacological Properties :

- Receptor Selectivity : 2-Oxoquazepam demonstrates preferential binding to Type I benzodiazepine receptors (BZ1), which are associated with sedative and anxiolytic effects .

- Metabolic Pathway : It is generated via CYP3A4/CYP2C9-mediated oxidation of quazepam and further metabolized into N-desalkyl-2-oxoquazepam .

- Clinical Relevance : Contributes significantly to quazepam’s therapeutic effects, with comparable potency to the parent drug .

Comparison with Structurally and Functionally Related Compounds

Quazepam

Structural Relationship : Parent compound of this compound.

Pharmacokinetics :

| Parameter | Quazepam | This compound |

|---|---|---|

| Elimination t₁/₂ | 39 hours | 40 hours |

| Plasma Peak (Cₘₐₓ) | 20 ng/mL | Similar |

| Metabolism | CYP3A4/2C9 | CYP3A4/2C9 |

Functional Differences :

N-Desalkyl-2-Oxoquazepam (DOQ)

Structural Relationship : Downstream metabolite of this compound.

Key Differences :

| Parameter | This compound | N-Desalkyl-2-Oxoquazepam |

|---|---|---|

| Elimination t₁/₂ | 40 hours | 69 hours |

| Pharmacological Activity | High | Limited |

| Receptor Affinity | Type I | Not well characterized |

Functional Notes: Despite its long half-life, DOQ exhibits minimal therapeutic contribution, suggesting that quazepam’s effects are mediated primarily by this compound .

Oxazepam

Comparative Analysis:

| Parameter | This compound | Oxazepam |

|---|---|---|

| Core Structure | 2-oxo, trifluoroethyl substituent | 3-hydroxy, no halogen |

| Metabolism | CYP3A4/2C9 | Glucuronidation |

| Receptor Selectivity | Type I | Mixed (Type I/II) |

| Half-Life | 40 hours | 4–15 hours |

Clinical Implications : Oxazepam’s shorter half-life and broader receptor interaction make it suitable for acute anxiety, whereas this compound’s selectivity and prolonged action align with chronic insomnia management .

Clonazepam

Functional Comparison :

Biological Activity

2-Oxoquazepam is a significant metabolite of quazepam, a benzodiazepine used primarily for the treatment of insomnia. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile. This article delves into its biological activity, pharmacokinetics, receptor interactions, and relevant case studies.

Pharmacokinetics

This compound is formed through the hepatic metabolism of quazepam. It exhibits notable pharmacokinetic properties that are essential for its biological activity:

- Absorption : this compound reaches peak plasma concentrations approximately 2 hours after administration of quazepam .

- Half-Life : The mean elimination half-life of this compound is about 39 hours, which is comparable to that of its parent compound, quazepam .

- Protein Binding : Over 95% of this compound is bound to plasma proteins, which influences its distribution and efficacy .

As a benzodiazepine metabolite, this compound exerts its effects primarily through modulation of the GABA(A) receptor:

- GABA Modulation : It acts as a positive allosteric modulator at the GABA(A) receptor, enhancing the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS) . This mechanism contributes to its sedative and anxiolytic properties.

- Binding Affinity : Studies have shown that this compound binds preferentially to Type I benzodiazepine sites in the human brain, indicating a distinct binding profile compared to other benzodiazepines .

Biological Activity

The biological activity of this compound can be summarized as follows:

Binding Studies

A study characterizing the binding of 3H-2-oxoquazepam in human brain membranes revealed that it interacts with different populations of benzodiazepine binding sites. The research indicated that compounds with higher affinity for Type I sites were more effective at displacing 3H-2-oxoquazepam from cerebral cortex membranes .

Clinical Implications

Research has demonstrated that elderly patients exhibit an increased half-life for N-desalkyl-2-oxoquazepam compared to younger adults, raising concerns about prolonged sedation and potential adverse effects in this population . The pharmacokinetics in geriatric patients necessitate careful dose adjustments to mitigate risks associated with CNS depressants.

Adverse Effects

While this compound shares many benefits with other benzodiazepines, it also carries risks. Common adverse effects include drowsiness, dizziness, and impaired coordination. These effects are particularly pronounced in elderly patients or those with hepatic impairment due to altered drug metabolism .

Q & A

Q. Q1. What is the metabolic pathway of 2-Oxoquazepam in humans, and how do its pharmacokinetic parameters influence experimental design?

this compound is a major active metabolite of quazepam, formed via oxidative desulfuration. Its elimination half-life (39 hours) and active metabolite N-desalkyl-2-oxoquazepam (73 hours) necessitate longitudinal study designs to capture steady-state kinetics, typically requiring ≥7 days for this compound and ≥13 days for N-desalkyl-2-oxoquazepam . Researchers must account for prolonged pharmacological activity in repeated-dose studies, using HPLC or LC-MS to monitor plasma concentrations and urinary/fecal excretion patterns (31% urinary, 23% fecal over 5 days) . Pharmacokinetic modeling should integrate nonlinear regression for half-life estimation and compartmental analysis for metabolite accumulation .

Basic Research Question

Q. Q2. How does this compound interact with GABAA receptor subtypes compared to its parent compound quazepam?

Both this compound and quazepam exhibit high selectivity for type I GABAA receptors (α1 subunit-containing), but this compound shows temperature-modulated binding affinity. Experimental protocols using transfected mammalian cells (e.g., HEK293) expressing α1, α2, or α3 subunits with β1 and γ2 subunits can isolate subtype-specific interactions . Competitive binding assays with ligands like CL 218,872 and β-CCM are recommended to differentiate selectivity profiles, as this compound retains α1 preference even at elevated temperatures (25–37°C) .

Advanced Research Question

Q. Q3. How can researchers address discrepancies in reported receptor subtype selectivity of this compound across different experimental models?

Discrepancies arise from variations in receptor subunit composition (e.g., α3 subunits enhance GABA potentiation) and assay conditions (e.g., temperature, ionic strength). To resolve contradictions:

- Standardize subunit combinations : Use recombinant receptors with defined α/β/γ ratios (e.g., α1β1γ2 vs. α3β1γ2) .

- Control thermodynamic variables : Replicate binding assays at multiple temperatures (25°C vs. 37°C) to assess kinetic stability .

- Validate with functional assays : Electrophysiological recordings (patch-clamp) can confirm whether binding affinity translates to chloride current potentiation .

Advanced Research Question

Q. Q4. What methodological considerations are critical when analyzing the stability of this compound under varying pH conditions?

this compound undergoes hydrolysis in alkaline conditions (e.g., NaOH), forming a glycine derivative via a rate-determining ring-opening reaction . Researchers must:

- Optimize solvent systems : Use acetonitrile/water mixtures (1:1 v/v) to mimic physiological conditions while controlling ionic strength (0.05–0.1 N NaOH) .

- Monitor reaction kinetics : Employ reversed-phase HPLC with UV-vis detection (λ = 254 nm) to quantify hydrolysis products. Activation energy (14.4 kcal/mol) and thermodynamic parameters (ΔG++ = 23.1 kcal/mol) should be calculated using Arrhenius plots .

- Validate degradation products : MS analysis (e.g., ESI-TOF) is essential to confirm structural integrity of metabolites .

Advanced Research Question

Q. Q5. How can statistical frameworks improve reproducibility in pharmacokinetic studies of this compound?

- Sample size justification : Power analysis (α = 0.05, β = 0.2) based on effect sizes (Cohen’s d) from prior studies (e.g., t½ variability: 27–41 hours) .

- Account for covariates : Use mixed-effects models to adjust for inter-subject variability in renal/hepatic function .

- Report confidence intervals : For AUC (715 hr·ng/mL for quazepam, 438 hr·ng/mL for this compound) and half-life estimates to quantify uncertainty .

Advanced Research Question

Q. Q6. What strategies mitigate data inconsistencies in comparative studies of this compound and its metabolites?

- Cross-validation assays : Pair LC-MS quantification with radiolabeled tracer studies (e.g., 14C-quazepam) to track metabolite ratios .

- Harmonize protocols : Adopt consensus guidelines for plasma sampling intervals (e.g., 0–120 hours post-dose) and storage conditions (−80°C to prevent hydrolysis) .

- Replicate in multiple models : Compare human pharmacokinetic data with rodent or in vitro hepatocyte models to identify species-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.